molecular formula C16H17ClN2O2 B1385139 N-(3-Amino-4-chlorophenyl)-3-isopropoxybenzamide CAS No. 1020054-74-3

N-(3-Amino-4-chlorophenyl)-3-isopropoxybenzamide

Cat. No. B1385139
M. Wt: 304.77 g/mol
InChI Key: CYRYCSXNDGPERP-UHFFFAOYSA-N
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Description

“N-(3-Amino-4-chlorophenyl)-3-isopropoxybenzamide” is a compound that likely contains an amide group (-CONH2), a chlorophenyl group (a benzene ring with a chlorine atom), and an isopropoxy group (an isopropyl group bound through an oxygen atom). It’s part of a class of compounds known as aromatic amides .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, a general method for preparing similar compounds involves reacting an appropriate amine with an acyl chloride in the presence of a base .

Scientific Research Applications

1. Dopamine Receptor Ligand

N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a related compound, has been identified as a high-affinity and selective ligand for the dopamine D(4) receptor. Structural modifications to this compound have shown variations in binding affinity for dopamine receptors, suggesting potential applications in studying dopamine-related functions and disorders (Perrone et al., 2000).

2. Human Adenovirus Inhibitor

Another similar compound, N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, have demonstrated potent inhibitory effects against human adenovirus (HAdV), suggesting its potential application in treating HAdV infections (Jimin Xu et al., 2020).

3. C-C Chemokine Receptor Antagonist

N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, a compound with benzamide functionality, is a potent antagonist of the C-C chemokine receptor 1 (CCR1). Its study involving tritium labeling highlights its potential in biochemical research and drug development (Hong et al., 2015).

4. X-ray and DFT-Calculated Structures

Research on structurally related compounds like 4-Amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole has been conducted to understand their molecular structure using X-ray diffraction techniques and density functional theory (DFT). This knowledge is crucial for the development of new materials and drugs (Șahin et al., 2011).

5. Anticancer Activity

N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide has shown marked inhibition against various human cancer cell lines, displaying promising anticancer activity. This highlights its potential application in cancer research and therapy (Pei Huang et al., 2020).

6. Enzyme Inhibition

Compounds derived from a similar structure, 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, have been synthesized and evaluated for their enzyme inhibition properties. This points towards potential applications in biochemistry and pharmaceutical research (Bekircan et al., 2015).

properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-3-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-10(2)21-13-5-3-4-11(8-13)16(20)19-12-6-7-14(17)15(18)9-12/h3-10H,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRYCSXNDGPERP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-4-chlorophenyl)-3-isopropoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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